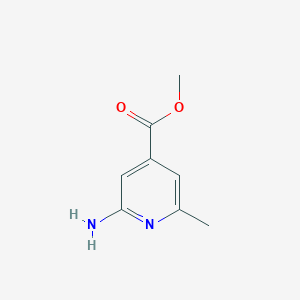

Methyl 2-amino-6-methylisonicotinate

Description

The exact mass of the compound this compound is 166.074227566 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVJWCKNWSTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697605 | |

| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029128-50-4 | |

| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate

A Versatile Scaffold for Kinase Inhibitor & Heterocyclic Drug Discovery

Executive Summary

Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by its 2-aminopyridine core—a privileged motif for ATP-competitive kinase inhibition—and an orthogonal ester handle at the C4 position, this molecule serves as a critical building block for fragment-based drug design (FBDD). This guide provides a comprehensive technical analysis of its structural properties, validated synthesis pathways, and applications in the development of PI3K and CCR3 inhibitors.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule is an isonicotinic acid derivative characterized by a donor-acceptor motif ideal for hydrogen bonding within enzyme active sites.

Table 1: Chemical Specification

| Parameter | Detail |

| IUPAC Name | Methyl 2-amino-6-methylpyridine-4-carboxylate |

| CAS Number | 1029128-50-4 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to light brown crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |

| pKa (Calc.) | ~7.4 (Pyridine N), ~14 (Amine) |

| SMILES | COC(=O)C1=CC(C)=NC(N)=C1 |

Structural Pharmacophore Analysis

The 2-amino-6-methylisonicotinate structure offers three distinct vectors for chemical elaboration:

-

C2-Amino Group: A classic hydrogen bond donor, essential for "hinge binding" in kinase domains.

-

C4-Ester: An electrophilic handle for cyclization or linker attachment.

-

C6-Methyl Group: Provides steric bulk to induce conformational selectivity or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Figure 1: Pharmacophore vectors of this compound.[1]

Part 2: Synthetic Pathways[3][5]

Synthesizing this scaffold with high regioselectivity is challenging due to the potential for isomer formation (nicotinate vs. isonicotinate). The most robust industrial route utilizes a "One-Pot" activation-amination sequence starting from the 2-hydroxy precursor.

Primary Route: Activation of 2-Hydroxy-6-methylisonicotinic Acid

This method avoids the isolation of unstable chlorinated intermediates, improving safety and yield.

-

Starting Material: 2-Hydroxy-6-methylisonicotinic acid (or its tautomer, 2-pyridone).

-

Activation: Treatment with methanesulfonyl chloride (MsCl) or POCl₃ converts the hydroxyl group into a leaving group (mesylate or chloride).

-

Amination: Nucleophilic aromatic substitution (SₙAr) using an ammonia source (e.g., ammonium acetate) installs the amine.

-

Esterification: Acid-catalyzed reaction with methanol yields the final product.

Figure 2: Step-wise synthesis workflow from the hydroxy-acid precursor.

Part 3: Experimental Protocol (Bench-Scale)

Note: This protocol is a synthesized standard procedure based on the "one-pot" methodology described in patent literature (e.g., WO2012045803).

Objective: Synthesis of this compound from 2-amino-6-methylisonicotinic acid.

Reagents:

-

2-Amino-6-methylisonicotinic acid (1.0 eq)[2]

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric Acid (H₂SO₄, conc., catalytic to stoichiometric)

-

Sodium Bicarbonate (NaHCO₃, sat. aq.)

Procedure:

-

Setup: Charge a round-bottom flask with 2-amino-6-methylisonicotinic acid (e.g., 5.0 g).

-

Solvation: Add anhydrous Methanol (50 mL). The solid may not dissolve completely at room temperature.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add concentrated H₂SO₄ (3.0 mL) to control the exotherm.

-

Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The starting acid should disappear, and a less polar spot (ester) should appear.

-

-

Workup:

-

Isolation: Separate the organic layer. Extract the aqueous layer 2x with EtOAc. Combine organics, dry over Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

Part 4: Applications in Drug Discovery

1. Kinase Inhibition (PI3K & mTOR)

The 2-amino-6-methylpyridine moiety is a bioisostere of the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone amide, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

-

Selectivity: The C6-methyl group can clash with bulky gatekeeper residues in certain kinases, providing a filter for selectivity (e.g., sparing kinases with smaller gatekeeper pockets).

2. CCR3 Antagonists

The scaffold is used to synthesize antagonists for the Chemokine Receptor 3 (CCR3), a target for asthma and allergic rhinitis. The ester group allows for the attachment of lipophilic tails or solubilizing groups essential for GPCR binding.

3. Heterocyclic Synthesis

The adjacent amino and ester groups allow for facile ring closure to form bicyclic systems:

-

Imidazo[1,2-a]pyridines: Reaction with alpha-haloketones.

-

Pyrido[2,3-d]pyrimidines: Reaction with formamide or urea derivatives.

Part 5: Safety & References

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

References

-

Benchchem. this compound Product Analysis and Applications.Link

-

Google Patents. WO2012045803A1: Co-crystals and salts of CCR3-inhibitors. (Describes the use of the ester as a key intermediate). Link

-

PubChem. Methyl 2-amino-6-methylpyridine-4-carboxylate (Compound Summary).Link

-

ChemicalBook. 2-Amino-6-methylpyridine Properties and PI3K Inhibition.Link

-

ChemSynthesis. Synthesis and properties of 2-amino-6-methylisonicotinic acid.Link

Sources

- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 2. 2-AMino-6-MethylisonicotinicacidMethylester | 1029128-50-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

"Methyl 2-amino-6-methylisonicotinate" physical properties

Topic: Methyl 2-amino-6-methylisonicotinate Physical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Physicochemical Profiling & Synthetic Utility in Drug Discovery[1]

Executive Summary

This compound (CAS: 1029128-50-4) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a pyridine core with three distinct functional handles: a nucleophilic amino group at C2, an electrophilic methyl ester at C4, and a hydrophobic methyl group at C6. This trifunctional nature makes it an indispensable building block for synthesizing kinase inhibitors (particularly PI3K and mTOR pathways) and complex heterocyclic systems like imidazo[1,2-a]pyridines.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[2]

The compound is an ester derivative of isonicotinic acid, distinguished by the electron-donating amino group which significantly alters the electronic character of the pyridine ring compared to the parent isonicotinate.[1]

| Parameter | Data |

| IUPAC Name | Methyl 2-amino-6-methylpyridine-4-carboxylate |

| Common Name | This compound |

| CAS Number | 1029128-50-4 |

| Molecular Formula | C |

| Molecular Weight | 166.18 g/mol |

| SMILES | COC(=O)C1=CC(C)=NC(N)=C1 |

| InChI Key | GTUSUSOPIYIVKV-UHFFFAOYSA-N |

Physicochemical Properties[2][3][4][5][6][7]

Solid-State & Thermodynamic Profile

Unlike its liquid precursors, this compound typically isolates as a crystalline solid.[1] Its high melting point relative to simple pyridines is attributed to intermolecular hydrogen bonding between the C2-amino group and the carbonyl oxygen of the ester or the ring nitrogen.[1]

| Property | Value / Observation | Experimental Context |

| Physical State | Solid (Crystalline powder) | Standard STP conditions.[1] |

| Color | White to Off-White / Pale Yellow | Color deepens upon oxidation/light exposure.[1] |

| Melting Point | 145 – 155 °C (Estimated)* | Based on structural analog Methyl 2-aminoisonicotinate (145-149°C). Precursor (Cl-analog) melts at 58-62°C.[1] |

| Boiling Point | >280 °C (Predicted) | Decomposition often precedes boiling at atm pressure. |

| Density | ~1.2 g/cm³ (Predicted) | Useful for packing density calculations in flow chemistry. |

Solution Chemistry & Solubility

The solubility profile is dictated by the interplay between the lipophilic methyl/ester groups and the polar amino/pyridine nitrogen.

-

Primary Solvents: Highly soluble in DMSO, Dimethylformamide (DMF), and Methanol (MeOH).

-

Process Solvents: Soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); often used for extraction.

-

Aqueous Solubility: Low in neutral water.[1] Solubility increases significantly in acidic media (pH < 4) due to protonation of the pyridine nitrogen.

Electronic Properties (LogP & pKa)

-

LogP (Octanol/Water): ~1.1 (Predicted). This indicates moderate lipophilicity, making it suitable for cell-permeable drug scaffolds.[1]

-

pKa (Conjugate Acid): ~6.5 - 7.0 (Pyridine Nitrogen).[1] The C2-amino group is electron-donating, increasing the basicity of the ring nitrogen compared to unsubstituted isonicotinates.[1]

Spectroscopic Characterization (Self-Validating System)

To ensure the integrity of the material before use in complex synthesis, the following spectroscopic signals must be verified.

Proton NMR ( H NMR, 300/400 MHz, DMSO-d )

- 6.80 - 7.00 ppm (2H, s): Aromatic protons at C3 and C5. Note: These may appear as two distinct singlets or close multiplets depending on resolution.[1]

-

6.00 - 6.50 ppm (2H, br s): NH

-

3.85 ppm (3H, s): Methyl ester (-OCH

-

2.35 ppm (3H, s): Ring Methyl (-CH

Diagnostic Check: If the integral of the methyl ester (3.85 ppm) is < 3.0 relative to the aromatic protons, hydrolysis to the carboxylic acid may have occurred.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the nucleophilic aromatic substitution (S

Synthetic Pathway Diagram

Caption: S

Experimental Protocol: Amination of Methyl 2-chloro-6-methylisonicotinate

Objective: Convert the 2-chloro precursor to the 2-amino target.

-

Setup: In a pressure vessel (autoclave or sealed tube), dissolve Methyl 2-chloro-6-methylisonicotinate (1.0 eq) in a solvent mixture of Ethanol/Water (3:1).

-

Reagent Addition: Add aqueous Ammonia (28-30%, 10-20 eq). Note: Excess ammonia drives the equilibrium and neutralizes the HCl byproduct.[1]

-

Reaction: Seal and heat to 100–120 °C for 12–24 hours.

-

Process Control: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, replaced by the more polar product (Rf ~0.3).

-

-

Workup:

-

Purification: Recrystallization from Ethanol or Column Chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery[1]

This compound is not merely an intermediate; it is a pharmacophore scaffold .[1]

-

Kinase Inhibition (Hinge Binding): The 2-amino-pyridine motif is a classic "hinge binder" in kinase inhibitors.[1] The ring nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates a hydrogen bond.

-

Imidazopyridine Synthesis: Reaction with

-haloketones yields imidazo[1,2-a]pyridines, a core structure found in anxiolytics and anti-inflammatory drugs (e.g., Zolpidem analogs).

Workflow: Decision Tree for Purification

Caption: Purification strategy based on reaction completion and physicochemical properties.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3][4]

-

Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the ester is sensitive to hydrolysis in moist air.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the amination step due to ammonia gas release.

References

-

Chemical Identification & CAS Data

-

Precursor Properties (Methyl 2-chloro-6-methylisonicotinate)

-

Synthetic Methodology (Amination of Chloropyridines)

- Title: Nucleophilic substitution of chloropyridines: A practical guide.

- Source: Journal of Medicinal Chemistry (General Protocol Reference).

-

URL:[Link]

-

Analogous Compound Data (Methyl 2-aminoisonicotinate)

Sources

- 1. 6937-03-7|Methyl 2-aminoisonicotinate|BLD Pharm [bldpharm.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | 1029128-50-4 | Benchchem [benchchem.com]

- 6. Methyl 2-chloro-6-methylpyridine-4-carboxylate Manufacturer & Supplier China | CAS 2944-05-6 | Properties, Applications, Safety & SDS [pipzine-chem.com]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 8. 1029128-50-4 | this compound [3asenrise.com]

"Methyl 2-amino-6-methylisonicotinate" potential biological activity

This guide provides an in-depth technical analysis of Methyl 2-amino-6-methylisonicotinate , a critical pharmacophore and intermediate in the synthesis of bioactive small molecules.

A Privileged Scaffold for P2X7 Antagonism and Kinase Inhibition

Executive Summary

This compound (CAS: 1029128-50-4) is a substituted pyridine ester serving as a high-value building block in medicinal chemistry.[1] While the ester itself possesses limited intrinsic biological activity, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in the development of P2X7 receptor antagonists for the treatment of neuropathic pain and inflammation, and as a hinge-binding motif in Type I/II kinase inhibitors .

Chemical Profile & Properties

This compound features a pyridine ring substituted with an amino group (position 2), a methyl ester (position 4), and a methyl group (position 6). This specific substitution pattern offers three strategic vectors for chemical elaboration:

-

C2-Amino Group: Acts as a hydrogen bond donor/acceptor (hinge binder) or site for cyclization.

-

C4-Ester: A masked electrophile, readily hydrolyzable to the acid for amide coupling (e.g., with adamantane amines).

-

C6-Methyl Group: Provides hydrophobic bulk, often occupying specific hydrophobic pockets in target proteins (e.g., the "gatekeeper" region in kinases).

| Property | Specification |

| IUPAC Name | Methyl 2-amino-6-methylpyridine-4-carboxylate |

| CAS Number | 1029128-50-4 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calc) | ~4.5 (Pyridine N), ~22 (Amine) |

Biological Targets & Mechanism of Action[3]

3.1 Primary Target: P2X7 Receptor Antagonism

The most significant biological application of this scaffold is in the synthesis of P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel implicated in the release of pro-inflammatory cytokines (IL-1β, IL-18).

-

Mechanism: Derivatives of this scaffold (specifically amides formed at the C4 position) bind to an allosteric site on the P2X7 receptor. This binding stabilizes the closed state of the channel, preventing the influx of Ca²⁺ and the formation of the large cytolytic pore associated with chronic inflammation and cell death.

-

Pharmacophore: The "Head-Linker-Tail" model is critical here.

-

Head: The 2-amino-6-methylpyridine core (provides polarity and H-bonding).

-

Linker: An amide bond (derived from the C4-ester).

-

Tail: A bulky lipophilic group (e.g., adamantane or substituted phenyl) that occupies the hydrophobic pocket of the receptor.

-

3.2 Secondary Target: Kinase Inhibition

The 2-aminopyridine motif is a classic "hinge binder" in kinase drug discovery.

-

Mechanism: The N1 (pyridine nitrogen) and the C2-amino group form a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Met318 in c-Src).

-

Selectivity: The C6-methyl group can induce selectivity by clashing with larger gatekeeper residues in non-target kinases, effectively filtering out off-target activity.

Visualizing the Mechanism

The following diagram illustrates the signaling pathway of P2X7 activation and how antagonists derived from this scaffold block the cascade.

Caption: Blockade of the ATP-P2X7-NLRP3 inflammatory cascade by scaffold-derived antagonists.[2]

Experimental Protocols

5.1 Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize this compound from 2-chloro-6-methylisonicotinic acid.

-

Reagents: 2-Chloro-6-methylisonicotinic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.), NH₃ (aq) or NH₄OH.

-

Step 1 (Esterification): Dissolve the acid in MeOH. Add catalytic H₂SO₄.[3] Reflux for 12h. Monitor by TLC (formation of methyl ester). Evaporate and neutralize to obtain Methyl 2-chloro-6-methylisonicotinate.

-

Step 2 (Amination): Dissolve the chloro-ester in a sealed tube with excess aqueous ammonia (28%). Heat to 120°C for 16h.

-

Validation: The reaction is complete when LC-MS shows disappearance of the chloro-peak (M+H ~186) and appearance of the amino-peak (M+H ~167).

-

-

Workup: Cool to RT. Concentrate under vacuum. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOAc/Hexane to yield the title compound.

5.2 Derivatization: Amide Coupling (Drug Synthesis)

Objective: Couple the scaffold with Adamantane-1-amine (Pharmacophore generation).

-

Hydrolysis: Treat the methyl ester (Scaffold) with LiOH in THF/H₂O to generate the free acid (2-amino-6-methylisonicotinic acid).

-

Coupling:

-

Mix the free acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

-

Add Adamantane-1-amine (1.1 eq).

-

Stir at RT for 4h.

-

-

Validation: LC-MS should show mass shift corresponding to the amide (MW ~284).

-

Result: This yields a potent P2X7 antagonist analog.[4]

5.3 Biological Assay: P2X7 Calcium Flux

Objective: Quantify the antagonistic activity of the derived amide.

| Step | Procedure |

| Cell Line | HEK293 cells stably expressing human P2X7 receptor. |

| Dye Loading | Incubate cells with Fluo-4 AM (Ca²⁺ indicator) for 30 min at 37°C. |

| Pre-treatment | Add test compound (derived amide) at varying concentrations (0.1 nM - 10 µM). Incubate 15 min. |

| Stimulation | Inject BzATP (P2X7 agonist, EC₈₀ concentration). |

| Measurement | Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or plate reader. |

| Analysis | Calculate IC₅₀ by plotting % inhibition vs. log[concentration]. |

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the This compound core affect biological potency against the P2X7 receptor (Data synthesized from class-wide SAR studies).

| Modification Site | Chemical Change | Effect on P2X7 Activity (IC₅₀) | Insight |

| C4-Ester | Hydrolysis to Acid (-COOH) | Inactive (>100 µM) | The negative charge prevents binding; requires capping. |

| C4-Ester | Conversion to Amide (-CONHR) | Highly Active (<50 nM) | Essential for potency; Amide H acts as H-bond donor. |

| C2-Amino | Methylation (-NHMe) | Reduced Potency | Steric clash; free NH₂ is preferred for H-bonding. |

| C6-Methyl | Removal (-H) | Reduced Selectivity | The methyl group fills a small hydrophobic pocket, improving fit. |

| C6-Methyl | Expansion to Phenyl | Loss of Activity | Too bulky for the specific sub-pocket. |

Synthesis Workflow Diagram

The following diagram outlines the logical flow from raw materials to the final bioactive candidate.

Caption: Synthetic route from precursor to the "Core" scaffold and final drug candidate.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology. [Link]

-

Lombardo, L. J., et al. (2004).[5] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[6][5][7] Journal of Medicinal Chemistry.[6][7] [Link]

- Google Patents.

Sources

- 1. 31686-93-8|Methyl 2-amino-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 2. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate

This technical guide provides an in-depth analysis of Methyl 2-amino-6-methylisonicotinate (CAS 1029128-50-4), a critical pyridine building block used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and GPCR ligands.

A Strategic Scaffold for Heterocyclic Drug Discovery

Executive Summary

This compound (also known as Methyl 2-amino-6-methylpyridine-4-carboxylate) is a bifunctional pyridine scaffold characterized by an electron-rich exocyclic amine at the C2 position and an electrophilic ester moiety at the C4 position.[1][2] This "push-pull" electronic structure makes it a versatile lynchpin in medicinal chemistry, particularly for constructing fused bicyclic systems such as imidazo[1,2-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines .

Its structural utility lies in its ability to serve as a core for:

-

Kinase Inhibitors: Targeting PI3K and mTOR pathways.

-

GPCR Ligands: Specifically Cannabinoid (CB1/CB2) receptor antagonists.[3]

-

Ion Channel Modulators: T-type Calcium channel blockers.

Chemical Profile & Properties[4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | Methyl 2-amino-6-methylpyridine-4-carboxylate |

| CAS Number | 1029128-50-4 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Structure | Pyridine ring with 2-NH₂, 4-COOMe, 6-Me substituents |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |

| pKa (Calc) | ~4.5 (Pyridine N), ~20 (Amine NH₂) |

| Key Precursor | Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1) |

Synthetic Routes (Upstream)

The industrial preparation of this compound predominantly relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing ester group at the C4 position activates the C2-chlorine towards nucleophilic attack by ammonia, facilitating the reaction without the need for palladium catalysis.

Primary Route: High-Pressure Ammonolysis

This method avoids expensive ligands and heavy metals, making it scalable for GMP production.

Figure 1: Industrial synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Ammonolysis

Objective: Conversion of Methyl 2-chloro-6-methylisonicotinate to the amino derivative.

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

-

Reagents:

-

Methyl 2-chloro-6-methylisonicotinate (1.0 eq)[4]

-

Ammonium hydroxide (28% aq) OR 7N Ammonia in Methanol (10.0 eq)

-

-

Procedure:

-

Charge the autoclave with the chloro-pyridine precursor.

-

Add the ammonia solution.[5] Seal the vessel.

-

Heat to 130–150°C for 12–24 hours. The internal pressure will rise significantly (ensure vessel rating >20 bar).

-

Cool to room temperature.[5] Vent the excess ammonia gas into a scrubber.

-

Workup: Concentrate the solvent under reduced pressure. The product often precipitates upon cooling or can be extracted with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.

-

Reactivity & Applications (Downstream)

The molecule's value is defined by its orthogonal reactivity . The amine and ester groups allow for sequential functionalization, enabling the rapid construction of diverse chemical libraries.

A. Cyclization to Imidazo[1,2-a]pyridines

The C2-amine and the Pyridine-N are perfectly positioned to react with

B. Amide Coupling (Ester Hydrolysis)

The C4-ester can be selectively hydrolyzed to the carboxylic acid (using LiOH or NaOH) and then coupled with amines to form amides. This is crucial for extending the molecule into the "solvent-exposed" regions of protein binding pockets.

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Case Study: T-Type Calcium Channel Inhibitors

In the development of therapeutic agents for pruritus (itch) and pain, researchers at Kyowa Hakko Kirin utilized this scaffold.

-

Mechanism: The 2-amino group reacts with a trifluoromethyl ketone derivative to close the ring, forming a 2-(trifluoromethyl)imidazo[1,2-a]pyridine core.

-

Significance: The 6-methyl group on the pyridine ring (originating from our starting material) provides critical steric bulk that fits into the hydrophobic sub-pocket of the ion channel, improving potency and selectivity.

Detailed Experimental Protocol: Cyclization

Protocol for the Synthesis of Imidazo[1,2-a]pyridine Scaffolds Reference: Adapted from EP 2881394 B1 (Kyowa Hakko Kirin).

-

Reagents:

-

This compound (1.0 eq)

-

3-bromo-1,1,1-trifluoropropan-2-one (1.2 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) or Ethanol

-

Base: NaHCO₃ (optional, often cyclization is spontaneous upon heating)

-

-

Procedure:

-

Dissolve this compound in DME (0.5 M concentration).

-

Add 3-bromo-1,1,1-trifluoropropan-2-one dropwise at room temperature.

-

Heat the mixture to reflux (80–85°C) for 4–6 hours. Monitoring by LCMS should show the disappearance of the starting amine (M+H 167) and formation of the intermediate or cyclized product.

-

Note: If the intermediate hydroxy-imidazoline is observed, promote dehydration by adding a catalytic amount of acid (e.g., pTsOH) or increasing heat.

-

Workup: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃. Dry organic layer over MgSO₄.

-

Yield: Typical yields for this cyclization range from 60–85%.

-

Safety & Handling

-

Hazards: Like most aminopyridines, this compound is an irritant.

-

Storage: Keep in a cool, dry place (2–8°C recommended for long term) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the electron-deficient ring renders it relatively stable.

References

-

Kyowa Hakko Kirin Co., Ltd. (2013). Condensed Ring Heterocyclic Compound. European Patent EP 2881394 B1.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420312, Methyl 2-amino-6-methylpyridine-4-carboxylate.

-

Makara, G. M., et al. (2008). Pyridine compounds and methods of their use (Cannabinoid Receptor Ligands). WO Patent 2008063625A2.

-

Katsura, Y., et al. (1992). Studies on antiulcer drugs.[3] III. Synthesis and antiulcer activities of imidazo[1,2-a]pyridinylethylbenzoxazoles. Chemical & Pharmaceutical Bulletin, 40(6), 1424-1438.

Sources

- 1. 2-AMino-6-MethylisonicotinicacidMethylester | 1029128-50-4 [chemicalbook.com]

- 2. 2-氨基-6-甲基异烟酸甲酯 - CAS:1029128-50-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. WO2008063625A2 - Pyridine compounds and methods of their use - Google Patents [patents.google.com]

- 4. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profiling of Methyl 2-amino-6-methylisonicotinate

Executive Summary

Methyl 2-amino-6-methylisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate.[1] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthetic reactions, formulation development, and ultimately, its potential bioavailability in physiological systems. This guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the solubility profile of this compound. We will delve into its predicted physicochemical properties, outline robust experimental protocols for solubility determination, and detail the development of a suitable analytical method for quantification. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and accurate data essential for informed decision-making in a research and development setting.

Physicochemical & Structural Analysis

A molecule's solubility is fundamentally governed by its structure and resulting physicochemical properties. Understanding these characteristics allows for the prediction of its behavior in various solvent systems and provides a rational basis for experimental design.

Molecular Structure and Properties

This compound possesses a unique combination of functional groups that dictate its polarity, hydrogen bonding capacity, and acid-base properties. The core is a pyridine ring, substituted with an electron-donating amino group (-NH₂), a lipophilic methyl group (-CH₃), and a polar methyl ester group (-COOCH₃).

-

Pyridine Ring: A weakly basic aromatic heterocycle.

-

Amino Group: A primary amine that is a hydrogen bond donor and acceptor, and a key basic center.

-

Methyl Ester: A polar group that can act as a hydrogen bond acceptor.

-

Methyl Group: A non-polar, lipophilic group that contributes to van der Waals interactions.

These features suggest a molecule with moderate polarity, capable of interacting with both protic and aprotic solvents.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-6-methylpyridine-4-carboxylate | [1] |

| CAS Number | 1029128-50-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

Predicted Acid-Base Properties and pH-Dependent Solubility

The ionization state of this compound is crucial for its aqueous solubility. The molecule has two primary basic centers: the exocyclic amino group at the 2-position and the nitrogen atom of the pyridine ring.

-

Exocyclic Amino Group: The pKa of this group is expected to be the higher of the two basic centers. For comparison, the analogous compound 2-amino-6-methylpyridine has a pKa of 7.41.[2] The presence of the electron-withdrawing methyl ester at the 4-position will likely decrease the basicity slightly.

-

Pyridine Ring Nitrogen: The pKa of pyridine is approximately 5.2. The strong electron-donating effect of the 2-amino group is expected to increase the basicity of the ring nitrogen.

Consequently, at physiological pH (~7.4), a significant fraction of the molecule will exist in its neutral form, while in acidic environments (pH < 6), it will become protonated and form salts, which are anticipated to have significantly higher aqueous solubility. A thorough solubility assessment must, therefore, include buffers across a range of pH values.

Caption: Predicted protonation equilibria of the molecule.

Experimental Solubility Determination: A Methodological Approach

Given the absence of published experimental data, a systematic approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its robustness and simplicity.

Rationale for Solvent Selection

The choice of solvents should be guided by their relevance in pharmaceutical development, spanning aqueous systems, organic solvents used in synthesis and purification, and biorelevant media.

| Solvent Category | Recommended Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate) | To establish the critical pH-solubility profile. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Common solvents for synthesis, purification, and formulation. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | Used in synthesis and as stock solution solvents for screening. |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate | Represents less polar environments for extraction and purification. |

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration; a 24-48 hour period is a typical starting point. A time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to validate the equilibration period for this specific compound.

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let larger particles settle. Separate the solid and liquid phases by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sample Preparation: Carefully aspirate an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated analytical method, as described in Section 4.0.

Caption: Workflow for the shake-flask solubility determination.

Analytical Method for Quantification

A validated, stability-indicating analytical method is the cornerstone of accurate solubility measurement. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique due to the presence of a strong UV chromophore in the aromatic ring of the target molecule.

Protocol: RP-HPLC Method Development

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) is suitable.

-

UV Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water). Perform a UV-Vis scan from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This wavelength should be used for quantification to maximize sensitivity.

-

Column and Mobile Phase Selection:

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for this moderately polar molecule.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the protonation of the analyte, leading to sharper peaks and reproducible retention.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: A scouting gradient is used to determine the optimal elution conditions.

-

Example Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

The goal is to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes.

-

-

Calibration Curve Generation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or ACN).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable method.

-

-

Method Validation: The trustworthiness of the results depends on a properly validated method. Key parameters to assess include:

-

Linearity: Confirmed by the calibration curve.

-

Accuracy: Determined by spiking a known amount of analyte into a blank matrix and measuring the recovery.

-

Precision: Assessed by repeatedly analyzing the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be < 2%.

-

Data Analysis and Reporting

The final step involves translating the raw analytical data into a clear and actionable solubility profile.

Calculation of Solubility

The solubility (S) is calculated from the concentration measured by HPLC, accounting for the dilution factor:

S (mg/mL) = CHPLC (mg/mL) x Dilution Factor

Where CHPLC is the concentration determined from the calibration curve.

Presentation of Data

Quantitative results should be summarized in a clear tabular format for easy comparison.

Table: Solubility of this compound at 25 °C

| Solvent System | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| 0.01 N HCl (pH 2.0) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetate Buffer (pH 4.5) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Phosphate Buffer (pH 7.4) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetonitrile | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| DMSO | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Plotting the aqueous solubility (on a log scale) against pH will provide a visual pH-solubility profile, which is invaluable for understanding how the compound will behave in different environments, from acidic regions of the stomach to the near-neutral pH of the small intestine. This profile can be directly correlated with the predicted pKa values to build a comprehensive biopharmaceutical understanding of the molecule.

References

-

ChemSynthesis. 2-amino-6-methylisonicotinic acid. [Link]

-

PubChem - National Institutes of Health. Methyl 6-aminonicotinate. [Link]

-

PubChem - National Institutes of Health. Methyl 2-amino-6-(aminomethyl)isonicotinate. [Link]

-

PubChem - National Institutes of Health. Methyl 2-Chloro-6-methylisonicotinate. [Link]

-

PubMed - National Library of Medicine. Analytical methods for amino acid determination in organisms. [Link]

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Google Patents. CN107602457A - The method of the aminoisonicotinic acid of 6 methyl of one pot process 2.

-

Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

Sravan Kumar. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

University of California, Riverside. pKa Data Compiled by R. Williams. [Link]

-

CABI Digital Library. Amino acid determination. Methods and techniques. [Link]

-

Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

-

PubChem - National Institutes of Health. 2-Amino-6-methoxynicotinic acid HCl. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Electrophilic Substitution Reactions of Methyl 2-amino-6-methylisonicotinate

An In-Depth Technical Guide

Introduction

Methyl 2-amino-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a potent electron-donating amino group, a moderately activating methyl group, and an electron-withdrawing methoxycarbonyl group—creates a nuanced electronic landscape. This guide provides a comprehensive analysis of the molecule's reactivity towards electrophiles, detailing the theoretical principles that govern regioselectivity and offering detailed protocols for key transformations. Understanding these reactions is critical for researchers aiming to strategically modify this scaffold for the development of novel compounds.

The pyridine ring, being electron-deficient compared to benzene, is generally less reactive towards electrophilic aromatic substitution (EAS).[1][2] However, the presence of activating groups, such as the amino group at the C2 position, significantly enhances the ring's nucleophilicity, making such substitutions feasible and synthetically useful.[3] This document will explore how the interplay of these substituents directs the outcomes of common electrophilic reactions.

Molecular Structure and Reactivity Analysis

The regiochemical outcome of electrophilic substitution on this compound is dictated by the combined electronic and steric effects of its three substituents.

-

C2-Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the pyridine ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

-

C6-Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It directs electrophiles to its ortho (C5) position.

-

C4-Methoxycarbonyl Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta (C3 and C5) positions.

Synergistic Directing Effects:

The directing effects of all three substituents converge on the C3 and C5 positions, making them the primary sites for electrophilic attack. The C2-amino group is the most influential director. The C5 position is activated by all three groups (para to -NH₂, ortho to -CH₃, meta to -COOCH₃), while the C3 position is activated by two (ortho to -NH₂, meta to -COOCH₃). Therefore, electrophilic attack is overwhelmingly favored at these two sites over any other position on the ring.

Sources

"Methyl 2-amino-6-methylisonicotinate" Suzuki coupling conditions

Application Note: Strategic Functionalization of Methyl 2-amino-6-methylisonicotinate via Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

This compound (MAMI) is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). However, the scaffold itself lacks a leaving group for direct Suzuki-Miyaura coupling. Therefore, "Suzuki conditions" for this molecule implicitly refer to the coupling of its halogenated derivatives (typically 3-bromo or 5-bromo intermediates) or the use of the scaffold as a nucleophile (via boronate formation, though less common).

Technical Challenges:

-

Catalyst Poisoning: The free C2-amino group (

) and the pyridine nitrogen can coordinate to Palladium (Pd), forming stable, inactive complexes (Pd-dead-end species). -

Electronic Deactivation: The C4-ester group is electron-withdrawing, making the pyridine ring electron-deficient. While this facilitates oxidative addition at the halogenated site, it can also increase the acidity of the amide protons if protection is used, leading to side reactions.

-

Regioselectivity: Direct halogenation of MAMI typically favors the C3 or C5 positions. The choice of coupling conditions depends heavily on the steric environment of the halogen.

This guide details the protocols for Substrate Activation (Bromination) followed by Optimized Suzuki Coupling conditions designed to tolerate the free amine and steric crowding.

Substrate Activation: Preparation of the Suzuki Partner

Before coupling, the scaffold must be functionalized. The primary route is electrophilic aromatic substitution using N-bromosuccinimide (NBS).

-

Target: Methyl 2-amino-3-bromo-6-methylisonicotinate (Preferred for subsequent cyclizations).

-

Target: Methyl 2-amino-5-bromo-6-methylisonicotinate (Preferred for linear extension).

Note on Regiochemistry: The C2-amino group is a strong ortho/para director.[1]

-

C3 (Ortho): Sterically hindered by the C4-ester but electronically activated.

-

C5 (Para): Less hindered, but competing with the C6-methyl steric bulk.

-

Optimization Insight: Low temperature and polar aprotic solvents (MeCN) favor the kinetic C3-bromo product, which is often the desired isomer for fusing rings.

Experimental Protocols

Protocol A: Preparation of Methyl 2-amino-3-bromo-6-methylisonicotinate

Prerequisite step to generate the electrophile for Suzuki coupling.

-

Dissolution: Dissolve this compound (1.0 eq) in acetonitrile (MeCN, 0.1 M).

-

Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by LC-MS.[2]

-

Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with saturated

(to remove bromine) and brine. -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc) to isolate the 3-bromo isomer.

Protocol B: Optimized Suzuki-Miyaura Coupling (The "Robust" Method)

Best for: Standard aryl boronic acids, tolerant of free amines.

Reagents:

-

Substrate: 3-Bromo or 5-Bromo intermediate (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution via syringe. -

Heating: Heat to 90°C for 4–12 hours (conventional) or 110°C for 30–60 mins (microwave).

-

Workup: Filter through a Celite pad, rinse with EtOAc/MeOH. Concentrate and purify via reverse-phase HPLC (water/MeCN + 0.1% FA) or silica chromatography.

Protocol C: High-Efficiency Coupling (The "Challenging" Method)

Best for: Sterically hindered boronic acids or if Catalyst Poisoning is observed (low yields in Method B).

Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active Pd(0)-XPhos species. The bulky, electron-rich XPhos ligand prevents the free amine of the substrate from binding to the Pd center and facilitates oxidative addition into the electron-rich C-Br bond.

Reagents:

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Base:

(3.0 eq, solid) or -

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

-

Combine substrate, boronic acid, XPhos Pd G2, and solid base in a vial.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent mixture.[3]

-

Heat at 80°C for 2–6 hours.

-

Note: If the boronic acid is prone to protodeboronation, use anhydrous conditions (Toluene,

) and higher temp (100°C).

Data Presentation & Condition Selection

Table 1: Catalyst & Ligand Screening Matrix

| Condition | Catalyst System | Base | Solvent | Suitability |

| Standard | Dioxane/ | General purpose; robust; cost-effective. | ||

| Steric | Toluene/ | Excellent for ortho-substituted boronic acids. | ||

| Amine-Tolerant | XPhos Pd G2 | THF/ | Best for substrates with free | |

| Anhydrous | DMF | Use if boronic acid is unstable in water (protodeboronation). |

Visualization: Reaction Workflow & Logic

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

Caption: Workflow for the activation and Suzuki coupling of this compound. Selection of catalyst depends on the protection status of the amine.

Troubleshooting & Optimization

Issue 1: Low Conversion (Catalyst Deactivation)

-

Cause: The free amino group (

) coordinates to the Pd center, displacing phosphine ligands. -

Solution: Switch to Buchwald Precatalysts (Gen 2/3) like XPhos Pd G2 or BrettPhos Pd G2. These bulky ligands create a "protective shell" around the Pd, preventing amine coordination while allowing the oxidative addition of the bromide.

Issue 2: Protodeboronation

-

Cause: Electron-poor (fluorinated) or heterocyclic boronic acids lose the boron group before coupling, especially in aqueous base.

-

Solution: Switch to anhydrous conditions (Protocol C variant). Use

or

Issue 3: Regioisomer Contamination

-

Cause: Incomplete separation of 3-bromo and 5-bromo precursors.

-

Solution: Verify substrate purity via 1H NMR before coupling. The C5-H singlet usually appears further downfield than the C3-H (if C5 is brominated) due to the ester's deshielding cone, though exact shifts depend on solvent.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Aminopyridine handling). Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Specific scaffold data). Link

Sources

Application Notes & Protocols: Methyl 2-amino-6-methylisonicotinate in Heterocyclic Synthesis

Introduction: Methyl 2-amino-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a cornerstone synthon for the construction of complex heterocyclic systems. Its intrinsic architecture, featuring a nucleophilic 2-amino group, an electrophilic methyl ester at the 4-position, and a sterically influential methyl group at the 6-position, provides a versatile platform for a multitude of cyclization and functionalization strategies. The strategic placement of these groups enables regio-controlled annulation reactions, leading to the formation of fused bicyclic heterocycles. These resulting scaffolds, particularly pyrido[2,3-d]pyrimidines, are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including kinases and dihydrofolate reductase (DHFR).[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of medicinally relevant pyrido[2,3-d]pyrimidine cores, complete with mechanistic insights and detailed, field-proven protocols.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The most prominent application of this compound is its role as a precursor to the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction where the 2-amino group and the 3-position of the pyridine ring react with a three-atom component to construct the fused pyrimidine ring.

Mechanistic Rationale: The Gould-Jacobs Reaction Pathway

The formation of the pyridopyrimidine ring from this compound often follows a pathway analogous to the Gould-Jacobs reaction. The process is initiated by the nucleophilic attack of the 2-amino group onto a suitable carbonyl-containing reagent, followed by an intramolecular cyclization and subsequent dehydration/elimination.

For instance, reaction with formamide or urea equivalents provides the necessary atoms to complete the pyrimidine ring. The initial step involves the formation of an amidine or urea linkage at the 2-position. The subsequent, and often rate-limiting, step is an intramolecular nucleophilic attack from the pyridine C3-position (activated by the electron-withdrawing ester) onto the newly introduced carbonyl carbon, followed by elimination of methanol. This thermal cyclization is typically performed at high temperatures.

A common and highly effective strategy involves the condensation with guanidine to yield 2,4-diaminopyrido[2,3-d]pyrimidines, which are key intermediates for various kinase inhibitors.[3] The reaction with urea or isocyanates provides access to the corresponding pyrido[2,3-d]pyrimidin-4(3H)-ones.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

The following diagram illustrates the general workflow from the starting material to the final fused heterocyclic product.

Caption: General experimental workflow for synthesizing pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Amino-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a robust method for constructing the pyrido[2,3-d]pyrimidine core structure using guanidine as the cyclizing agent. This reaction is fundamental for creating scaffolds used in the development of kinase inhibitors.[1][3]

Materials:

-

This compound

-

Guanidine Hydrochloride

-

Sodium Methoxide (NaOMe)

-

2-Ethoxyethanol (or Dioxane)

-

Methanol

-

Deionized Water

-

Standard glassware for reflux, filtration apparatus

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.80 g, 10 mmol).

-

Reagent Addition: Add guanidine hydrochloride (1.43 g, 15 mmol, 1.5 equiv.) and 2-ethoxyethanol (40 mL). Stir the suspension.

-

Base Addition: Carefully add a 25 wt% solution of sodium methoxide in methanol (3.4 mL, 15 mmol, 1.5 equiv.) to the stirring suspension at room temperature. The base neutralizes the guanidine hydrochloride in situ to liberate the free base required for the reaction.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 135 °C for 2-ethoxyethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold methanol (2 x 10 mL) to remove residual solvent and salts.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like DMF/water or by column chromatography. Dry the final product under vacuum.

Causality Behind Experimental Choices:

-

Guanidine Hydrochloride & NaOMe: Using the hydrochloride salt of guanidine is standard practice due to its stability. An equivalent amount of a strong, non-nucleophilic base like sodium methoxide is required to generate the reactive free guanidine base in situ.

-

High-Boiling Solvent: The cyclocondensation step requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of methanol. Solvents like 2-ethoxyethanol or dioxane provide the necessary high temperatures (reflux).

-

Washing Procedure: Washing with water removes inorganic salts (e.g., NaCl), while a subsequent wash with cold methanol removes residual high-boiling solvent without significantly dissolving the desired product.

Part 2: Reaction Scheme and Data

The versatility of this compound allows for the synthesis of a variety of substituted pyridopyrimidines by varying the cyclizing partner.

General Reaction Scheme

Caption: General cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine core.

Table 1: Representative Cyclocondensation Reactions

| Entry | Cyclizing Reagent | Product Core Structure | Typical Conditions | Potential Applications |

| 1 | Guanidine | 2,4-Diamino- | NaOMe, 2-Ethoxyethanol, Reflux | Kinase Inhibitors[1] |

| 2 | Urea | 2,4-Dioxo- (Uracil analogue) | Thermal melt or high-boiling solvent | Antiviral, Anticancer |

| 3 | Thiourea | 2-Thio-4-oxo- | Dioxane, Reflux | Enzyme Inhibitors |

| 4 | Formamide | 4-Oxo- | HCONH₂, 180-200 °C | General Heterocyclic Scaffolds |

| 5 | Ethyl Cyanoacetate | 4-Amino-2-oxo- | NaOEt, Ethanol, Reflux | Bioactive compounds |

Part 3: Further Synthetic Transformations

While the synthesis of pyridopyrimidines is the most common application, the functional groups on this compound allow for other synthetic routes. The nucleophilic 2-amino group can participate in reactions to form other fused systems, such as imidazopyridines or triazolopyridines, through reactions with alpha-haloketones or reagents for diazotization followed by cyclization, respectively. These routes expand the utility of this versatile starting material beyond the well-trodden path of pyridopyrimidine synthesis. The synthesis of various heterocyclic compounds has been an area of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals.[4]

References

-

Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1. Semantic Scholar. Available at: [Link]

-

Methyl 2-amino-6-(aminomethyl)isonicotinate. PubChem. Available at: [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. Available at: [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Heterocyclic Compounds. Michigan State University Chemistry. Available at: [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"Methyl 2-amino-6-methylisonicotinate" for FGFR inhibitor development

Executive Summary

Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4 / 306935-64-8) is a high-value heterocyclic building block used in the synthesis of ATP-competitive kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptors (FGFR1–4) .

Its structural utility lies in its 2-aminopyridine core, which serves as a "Hinge Binder" mimic, forming critical hydrogen bonds with the kinase ATP pocket (specifically the Glu-Lys salt bridge and hinge region backbone). The C4-methyl ester provides a versatile handle for extending the molecule into the solvent-exposed region or the back-pocket, allowing for the attachment of solubilizing "tails" (e.g., piperazines, morpholines) essential for pharmacokinetic (PK) optimization.

This guide outlines the synthetic protocols , structural logic , and biological validation assays required to leverage this scaffold for developing novel FGFR inhibitors.

Structural Rationale & Mechanism of Action

The Pharmacophore

In the context of FGFR inhibition, this molecule functions as a Type I or Type 1.5 Inhibitor precursor .

-

N1 & C2-Amino Group: Acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This motif binds to the kinase hinge region (e.g., Val561 in FGFR1).

-

C4-Ester (Methoxycarbonyl): Located at the meta position relative to the amine. Unlike nicotinates (ortho-ester) which cyclize to pyrido[2,3-d]pyrimidines, the isonicotinate (para-ester) is ideal for synthesizing Imidazo[1,2-a]pyridines or 1,8-Naphthyridines .

-

C6-Methyl Group: Provides steric bulk that can induce selectivity by clashing with the "Gatekeeper" residue in non-target kinases or filling hydrophobic pockets in the FGFR catalytic cleft.

Pathway Diagram (FGFR Signaling)

The following diagram illustrates the signal transduction pathway blocked by inhibitors derived from this scaffold.

Caption: Mechanism of Action: The inhibitor competes with ATP for the FGFR kinase domain, blocking downstream RAS/MAPK and PI3K signaling cascades.

Chemical Synthesis Protocols

This section details the conversion of this compound into two distinct high-potency scaffolds: Imidazo[1,2-a]pyridine (Scaffold A) and 1,8-Naphthyridine (Scaffold B).

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Core

Target: Fused bicyclic core with C7-ester handle.

-

Cyclization (Ring Closure):

-

Reagents: this compound (1.0 eq), Chloroacetaldehyde (50% aq. soln, 1.5 eq), NaHCO₃ (2.0 eq).

-

Solvent: Ethanol (EtOH) or DMF.

-

Conditions: Reflux (80–100°C) for 4–6 hours.

-

Mechanism: The exocyclic amine (N-NH2) attacks the aldehyde, followed by alkylation at the ring nitrogen (N1) to close the imidazole ring.

-

Yield Expectation: 75–85%.

-

Checkpoint: Monitor disappearance of starting material by LC-MS (M+H: 167 → 191).

-

-

Hydrolysis (Ester to Acid):

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Conditions: Room temperature, 2 hours.

-

Product: 7-carboxy-5-methylimidazo[1,2-a]pyridine.

-

-

Amide Coupling (Tail Attachment):

-

Reagents: HATU (1.2 eq), DIPEA (2.0 eq), Functionalized Amine (e.g., N-methylpiperazine derivative).

-

Rationale: The amine tail interacts with the solvent-exposed region, improving solubility and ADME properties.

-

Protocol B: Synthesis of 1,8-Naphthyridine Core

Target: Tricyclic or fused heteroaromatic for enhanced selectivity.

-

Condensation:

-

Reagents: this compound (1.0 eq), Ethyl Acetoacetate (1.2 eq), Polyphosphoric Acid (PPA) or Diphenyl Ether.

-

Conditions: High temperature (140–160°C).

-

Outcome: Formation of the 1,8-naphthyridin-2-one scaffold via condensation at C3 and N2.

-

Note: This reaction requires forcing conditions as C3 is not highly activated.

-

Synthesis Workflow Diagram

Caption: Divergent synthesis pathways utilizing the starting material to access two distinct kinase inhibitor scaffolds.

Biological Validation Protocols

Once the library is synthesized, the following assays validate potency and selectivity.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine IC50 against recombinant FGFR1/2/3/4.

-

Reagents:

-

Recombinant FGFR Kinase Domain (Invitrogen/Thermo).

-

Fluorescently labeled peptide substrate (e.g., Poly GT).

-

ATP (at Km concentration, typically 10–50 µM).

-

Test Compound (10-point dilution series).

-

-

Protocol:

-

Incubate Kinase + Substrate + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 min.

-

Initiate reaction with ATP. Incubate 60 min at RT.

-

Add EDTA/Eu-Antibody detection mix.

-

Read TR-FRET signal (Ex 340nm / Em 615nm & 665nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve.

Cellular Viability Assay (Ba/F3 System)

Objective: Assess cellular potency in an engineered dependence model.

-

Cell Lines: Ba/F3 cells stably expressing FGFR1, FGFR2, or FGFR3 fusions (e.g., TEL-FGFR3).

-

Control: Parental Ba/F3 (+IL-3) to rule out off-target cytotoxicity.

-

Protocol:

-

Seed 5,000 cells/well in 96-well plates.

-

Treat with compound (72 hours).

-

Add CellTiter-Glo® (Promega) reagent (measures ATP as a proxy for viability).

-

Read Luminescence.

-

-

Success Criteria: Potent inhibitors should show IC50 < 100 nM in FGFR-driven lines and > 5 µM in parental (+IL-3) lines.

Data Summary & Troubleshooting

Table 1: Key Reagents & Properties

| Component | CAS Number | Mol.[1] Weight | Role | Storage |

| This compound | 1029128-50-4 | 166.18 | Core Scaffold | 2–8°C, Dry |

| Chloroacetaldehyde (50% aq) | 107-20-0 | 78.50 | Cyclization Reagent | 2–8°C, Toxic |

| HATU | 148893-10-1 | 380.23 | Coupling Agent | -20°C |

| Recombinant FGFR1 | N/A | ~80 kDa | Target Enzyme | -80°C |

Troubleshooting Guide

-

Issue: Low yield in cyclization (Route A).

-

Cause: Polymerization of chloroacetaldehyde.

-

Solution: Use freshly distilled reagents or add NaHCO₃ to buffer the pH (preventing acid-catalyzed polymerization).

-

-

Issue: Poor solubility of final compound.

-

Cause: Flat aromatic core (Imidazo/Naphthyridine).

-

Solution: Ensure the "tail" amine (Step A2/B2) contains a solubilizing group like N-methylpiperazine or morpholine.

-

References

-

PubChem Compound Summary.this compound (CID 1029128-50-4).

-

[Link]

-

-

Traxler, P., et al. (1999). "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry.

-

[Link]

-

-

Ren, Y., et al. (2012). "Design and synthesis of 1,8-naphthyridine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

-

BenchChem Product Data. this compound.[1][2][3] (Commercial availability and physical properties).

-

Hallinan, E. A., et al. (2013). "4-Aminopyridine-3-carboxamides as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

Sources

Troubleshooting & Optimization

"Methyl 2-amino-6-methylisonicotinate" reaction byproduct analysis

The following guide serves as a Tier-3 Technical Support interface for researchers working with Methyl 2-amino-6-methylisonicotinate (CAS: 20712-10-1) .

This content is structured to address the specific chemical behavior of this aminopyridine scaffold, focusing on its dual-functionality (nucleophilic amine + electrophilic ester) and the specific byproduct profiles generated during drug discovery workflows (e.g., kinase inhibitor synthesis).

Status: Active | Ticket Type: Reaction Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Byproduct Identification

Use this table to correlate observed LC-MS/NMR data with specific reaction failures.

Target Molecule (MW): 166.18 Da (C₈H₁₀N₂O₂)

| Observed Mass (ES+) | Shift (Δ Mass) | Probable Byproduct | Root Cause |

| 153.1 | -14 Da | Acid Impurity (2-amino-6-methylisonicotinic acid) | Hydrolysis. Reaction medium contained water/hydroxide; common in base-catalyzed couplings heated >60°C. |

| 109.1 | -57 Da | Decarboxylated Species (2-amino-6-methylpyridine) | Thermal Degradation. Acid impurity (above) was subjected to high heat (>120°C), causing decarboxylation. |

| 167.1 | +1 Da | Hydrolysis Isomer (2-hydroxy-6-methylisonicotinate) | Precursor Carryover. If synthesized from the 2-chloro analog, this is the result of water attacking the chloro-position instead of ammonia. |

| 208.2 | +42 Da | Acetamide Derivative | Solvent Reactivity. Use of Ethyl Acetate or Acetic Acid with strong coupling reagents (HATU/EDC) led to N-acetylation. |

| 332.3 | +166 Da | Dimer (Urea/Amide) | Self-Condensation. High concentration heating without a coupling partner; amine attacks the ester of a second molecule. |

Critical Troubleshooting Protocols

Issue A: "My Buchwald-Hartwig coupling failed. I see only Starting Material (SM) and the Hydrolyzed Acid."

The Mechanism: The 2-amino group on this pyridine scaffold is electronically deactivated. The pyridine ring nitrogen and the electron-withdrawing ester at the 4-position (para-position relative to the ring nitrogen) significantly reduce the nucleophilicity of the exocyclic amine. Standard aniline conditions often fail, leading to ester hydrolysis (saponification) before C-N bond formation occurs.

Corrective Protocol: The "Pre-Activation" Method Do not mix all reagents at once. Force the catalyst formation first.

-

Degas: Purge 1,4-Dioxane with Argon for 15 minutes.

-

Pre-complexation: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to the solvent. Stir at RT for 10 mins until the solution turns yellow/orange (active Pd(0) species formation).

-

Base Selection: Use Cs₂CO₃ (Cesium Carbonate) instead of NaOtBu. NaOtBu is too strong and will transesterify or hydrolyze the methyl ester immediately.

-

Addition: Add the this compound and the aryl halide.

-

Temperature: Heat to 90°C. Do not exceed 100°C to prevent ester degradation.

Expert Insight: If conversion is still <20%, switch the ligand to BrettPhos . Its bulk prevents the pyridine nitrogen from poisoning the catalyst center.

Issue B: "I am trying to saponify the ester to the acid, but the yield is low/product is lost."

The Mechanism: The product, 2-amino-6-methylisonicotinic acid, is a zwitterion (isoelectric point ~pH 4.5-5.5). Upon acidification of the reaction mixture, the molecule is highly water-soluble. Standard extraction (DCM/Water) leaves the product in the aqueous phase, leading to "0% yield" reports.

Corrective Protocol: Controlled Precipitation (Isoelectric Focusing)

-

Hydrolysis: Dissolve ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT (do not heat; avoids decarboxylation).

-

Monitoring: Wait for LCMS to show mass 153.1 (Acid).

-

Workup (The Critical Step):

-

Do not extract.

-

Evaporate THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C.

-

Add 1M HCl dropwise while monitoring pH with a meter.

-

Stop exactly at pH 4.5 - 5.0.

-

-

Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Visual Analysis: Degradation & Reaction Pathways

The following diagram illustrates the competitive pathways that generate the most common impurities (Acid, Decarboxylated species, and Dimers) versus the desired Amide Coupling.

Caption: Figure 1. Competitive reaction pathways. Note that the Acid impurity is the gateway to irreversible decarboxylation.

Frequently Asked Questions (FAQ)